![molecular formula C7H7NOS B039681 3-Amino-4-sulfanylbenzaldehyde CAS No. 114669-11-3](/img/structure/B39681.png)
3-Amino-4-sulfanylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-sulfanylbenzaldehyde is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C7H7NO2S. This compound is also known as 3-Amino-4-mercaptobenzaldehyde or 3-Amino-4-thiobenzaldehyde. It is used in various fields of research such as medicinal chemistry, biochemistry, and organic chemistry.
Wirkmechanismus
The mechanism of action of 3-Amino-4-sulfanylbenzaldehyde is not well understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. It can also act as a ligand for various metal ions.
Biochemical and physiological effects:
3-Amino-4-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-4-sulfanylbenzaldehyde in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the main limitations of using this compound is its instability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3-Amino-4-sulfanylbenzaldehyde. One area of research is the synthesis of novel organic compounds using this compound as a starting material. Another area of research is the investigation of its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic methods for the preparation of 3-Amino-4-sulfanylbenzaldehyde is an area of interest for future research.
Conclusion:
In conclusion, 3-Amino-4-sulfanylbenzaldehyde is a versatile compound that has various applications in scientific research. Its unique properties make it a valuable tool for the synthesis of organic compounds and the investigation of its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields of research.
Synthesemethoden
The synthesis of 3-Amino-4-sulfanylbenzaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-nitrobenzaldehyde with thiourea. The reaction is carried out in the presence of a reducing agent such as sodium dithionite or zinc dust. The resulting product is then treated with hydrochloric acid to obtain 3-Amino-4-sulfanylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-sulfanylbenzaldehyde is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds such as Schiff bases, azomethines, and thiazolidinones. These compounds have various applications in medicinal chemistry and drug discovery.
Eigenschaften
CAS-Nummer |
114669-11-3 |
---|---|
Produktname |
3-Amino-4-sulfanylbenzaldehyde |
Molekularformel |
C7H7NOS |
Molekulargewicht |
153.2 g/mol |
IUPAC-Name |
3-amino-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H7NOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H,8H2 |
InChI-Schlüssel |
HDDSZPGQRRVXCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)N)S |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)N)S |
Synonyme |
Benzaldehyde, 3-amino-4-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.